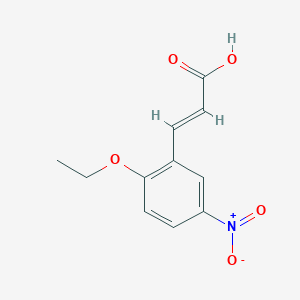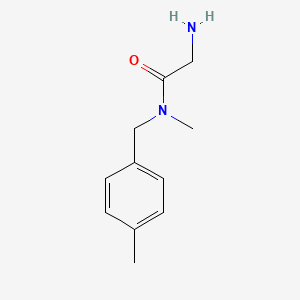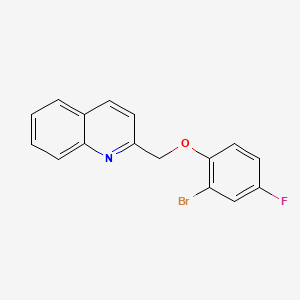
2-(2-Bromo-4-fluorophenoxymethyl)quinoline
Vue d'ensemble
Description
2-(2-Bromo-4-fluorophenoxymethyl)quinoline is a chemical compound with the molecular formula C16H11BrFNO . It has an average mass of 332.167 Da and a monoisotopic mass of 331.000793 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a bromo-fluorophenoxymethyl group . The exact structure can be represented by the InChI code: 1S/C16H11BrFNO/c17-14-9-12(18)6-8-16(14)20-10-13-7-5-11-3-1-2-4-15(11)19-13/h1-9H,10H2 .It has a molecular weight of 332.17 . The storage temperature is room temperature .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Transformation into Derivatives : The compound serves as a building block for synthesizing various quinoline derivatives, which include thieno[3,2‐c]quinoline, pyrrolo[3,2‐c]quinoline, and N‐methylpyrrolo[3,2‐c]quinoline systems. These are characterized using elemental analysis and spectroscopy techniques (Abdel‐Wadood et al., 2014).
Antibacterial and Antifungal Activities : The derivatives synthesized from 2-(2-Bromo-4-fluorophenoxymethyl)quinoline demonstrate significant broad antibacterial activity against both gram-positive and gram-negative bacteria. Additionally, certain compounds exhibit remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Anticancer Potential
Antiproliferative Activity : Various quinoline derivatives, including those derived from this compound, have been tested for their biological activity against cancer cell lines. Certain derivatives show potent antiproliferative activity, suggesting potential in cancer treatment (Kul Köprülü et al., 2018).
HIV-1 Integrase Inhibition : Derivatives of this compound have been synthesized and evaluated as HIV-1 integrase inhibitors, with studies indicating potency in enzymatic and antiviral activity. These findings highlight their potential in HIV treatment (Vandurm et al., 2009).
Applications in Biochemistry and Medicine
Fluorophores and Radioprotectors : Quinoline derivatives, such as aminoquinolines, are known for their efficient fluorescence properties. They are widely used in biochemistry and medicine for studying various biological systems. The derivatives are also explored for potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
c-MET Inhibitors in Tumor Treatment : Some derivatives of this compound are being investigated as c-MET inhibitors, a promising approach against various human tumors. The compounds show potential in anti-tumor applications with adequate toxicity profiles (Tugcu et al., 2021).
Synthesis of Antitumor Derivatives : Novel derivatives synthesized from this compound have been evaluated for antitumor activities against human tumor cell lines, showing significant growth inhibition compared to reference drugs. This indicates their potential as therapeutic agents in cancer treatment (El-Agrody et al., 2012).
Safety and Hazards
The compound is classified under GHS07 and has the signal word 'Warning’ . It may cause harm if swallowed, in contact with skin, or if inhaled . It may also cause skin and eye irritation . Precautionary measures include avoiding breathing the dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
2-[(2-bromo-4-fluorophenoxy)methyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO/c17-14-9-12(18)6-8-16(14)20-10-13-7-5-11-3-1-2-4-15(11)19-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYQBFSXVIWNQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=C(C=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



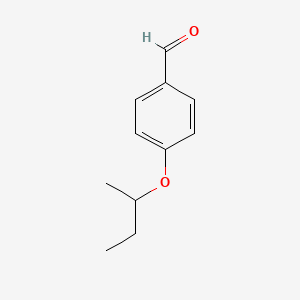
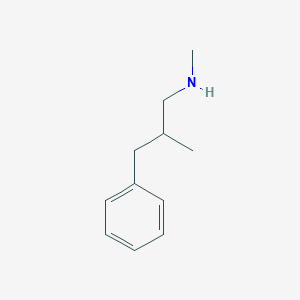
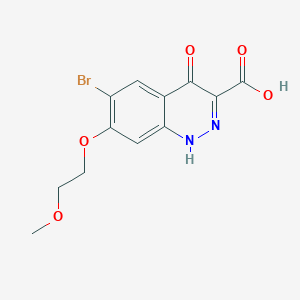


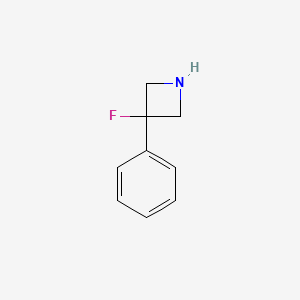
![Urea, N,N''-[1,3-phenylenebis(methylene)]bis[N'-octadecyl-](/img/structure/B3207457.png)
![(3-Bromo-6-trifluoromethyl-thieno[2,3-B]pyridin-2-YL)-carbamic acid tert-butyl ester](/img/structure/B3207465.png)
![4-Chloro-2-ethyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3207470.png)
![2-Amino-1-(4-methyl-[1,4]diazepan-1-yl)-ethanone](/img/structure/B3207471.png)

